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Hydroxy(2-hydroxybenzoato-O1,O2)copper

Cat. No.: B14126848
CAS No.: 62320-94-9
M. Wt: 217.67 g/mol
InChI Key: YBGDZLOQBFOMHE-UHFFFAOYSA-N
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Description

Significance of Metal-Organic Coordination Compounds in Advancing Fundamental Chemistry

Metal-organic coordination compounds, including metal-organic frameworks (MOFs), represent a significant area of materials chemistry. bohrium.com These compounds are formed by the self-assembly of metal ions or clusters with organic ligands, creating structures with a high degree of order. nih.gov The ability to rationally design and synthesize these materials by selecting specific metal centers and organic linkers allows for the fine-tuning of their chemical and physical properties. royalsocietypublishing.org This "bottom-up" approach has led to the development of materials with tailored porosity, catalytic activity, and electronic properties. bohrium.comroyalsocietypublishing.org

The study of coordination compounds has advanced fundamental chemistry by providing a deeper understanding of coordination bonding, molecular self-assembly, and host-guest chemistry. nih.govroyalsocietypublishing.org The predictable nature of coordination bonds allows chemists to construct complex molecular architectures with a high degree of control. royalsocietypublishing.org This has not only expanded the library of known chemical structures but has also provided platforms for studying fundamental chemical processes at the molecular level. The modularity of these systems, where different metal ions and organic ligands can be systematically varied, enables researchers to establish structure-property relationships that are crucial for the development of new functional materials. royalsocietypublishing.org

Overview of Copper(II) Complexes in Bioinorganic Chemistry and Catalysis

Copper is an essential trace element in biological systems, playing a crucial role in a variety of enzymatic reactions. nih.govmdpi.com Copper(II) complexes, in particular, are of significant interest in bioinorganic chemistry due to their involvement in processes such as electron transfer and the activation of molecular oxygen. niscpr.res.in The versatile coordination chemistry of copper(II) allows it to adopt various geometries, which is a key feature in the active sites of many metalloenzymes. nih.govmdpi.com Researchers have synthesized and studied a wide range of copper(II) complexes as models for the active sites of these enzymes to better understand their mechanisms of action. niscpr.res.in

In the field of catalysis, copper(II) complexes have demonstrated significant activity in a variety of organic transformations. tandfonline.commdpi.com Their ability to cycle between different oxidation states, primarily Cu(II) and Cu(I), makes them effective catalysts for redox reactions. mdpi.com Copper(II) complexes have been successfully employed as catalysts for oxidation reactions, polymerization reactions, and carbon-carbon bond-forming reactions. researchgate.netproquest.comias.ac.in The catalytic properties of these complexes can be tuned by modifying the ligand environment around the copper center, which can affect the redox potential and steric accessibility of the metal ion. mdpi.com

Contextualization of 2-Hydroxybenzoate (Salicylate) Ligands in Coordination Chemistry

The 2-hydroxybenzoate anion, commonly known as salicylate (B1505791), is a versatile ligand in coordination chemistry. mdpi.com It possesses two potential coordination sites: the carboxylate group and the hydroxyl group. mdpi.com This allows salicylate to coordinate to metal ions in several different modes, including monodentate, bidentate, and bridging fashions. mdpi.comresearchgate.net The specific coordination mode adopted by the salicylate ligand is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. birzeit.edu

Research Scope and Objectives Pertaining to Hydroxy(2-hydroxybenzoato-O1,O2)copper

The primary research objective concerning this compound and related copper(II) salicylate complexes is to synthesize and characterize novel compounds with potentially enhanced biological and catalytic activities. mdpi.comresearchgate.net A significant area of focus is the investigation of their potential as therapeutic agents. nih.gov For instance, studies have explored the superoxide (B77818) dismutase (SOD) mimetic activity of copper(II) salicylate complexes, which could be beneficial in combating oxidative stress. researchgate.netacs.org Furthermore, the interaction of these complexes with biological macromolecules such as DNA is a key area of research, with some copper(II) salicylate complexes showing the ability to bind to and cleave DNA, suggesting potential applications in cancer therapy. nih.govacs.orgacs.org

In the realm of catalysis, research aims to develop efficient and selective copper(II) salicylate-based catalysts for various organic transformations. nih.gov The catalytic oxidation of alcohols and catechols are examples of reactions where copper(II) salicylate complexes have shown promise. researchgate.netnih.gov Understanding the structure-activity relationships of these complexes is a central goal, with researchers systematically modifying the ligand environment to optimize catalytic performance. researchgate.net The investigation of the reaction mechanisms is also crucial for the rational design of more effective catalysts. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C7H4CuO4
Molecular Weight 215.65 g/mol
CAS Number 62320-94-9
Synonyms Basic cupric salicylate, Copper monobasic salicylate, COPPER(II)HYDROXYSALICYLA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6CuO4 B14126848 Hydroxy(2-hydroxybenzoato-O1,O2)copper CAS No. 62320-94-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62320-94-9

Molecular Formula

C7H6CuO4

Molecular Weight

217.67 g/mol

IUPAC Name

copper;2,3-dihydroxybenzoic acid

InChI

InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11);

InChI Key

YBGDZLOQBFOMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O.[Cu]

Origin of Product

United States

Nomenclature and Chemical Identity of Hydroxy 2 Hydroxybenzoato O1,o2 Copper

Standardized Chemical Nomenclature and IUPAC Principles

The systematic name, Hydroxy(2-hydroxybenzoato-O1,O2)copper, is constructed based on the principles of coordination chemistry nomenclature. This name specifies a central copper atom to which two different ligands are attached:

Hydroxy : This indicates the presence of a hydroxide (B78521) (OH⁻) ligand.

(2-hydroxybenzoato-O1,O2) : This denotes the salicylate (B1505791) ligand, derived from 2-hydroxybenzoic acid. The "-O1,O2" specifies that the salicylate acts as a bidentate ligand, coordinating to the copper atom through two oxygen atoms: one from the carboxylate group and one from the hydroxyl group. This chelation is a common coordination mode for the salicylate anion. birzeit.edu

Another systematic name associated with the same CAS number is [3-Hydroxy-2-(hydroxy-kappaO)benzoato(2-)-kappaO]copper. epa.gov This nomenclature also describes a copper complex with a salicylate derivative.

Common Synonyms and Related Chemical Entities in Scholarly Literature

In scholarly and commercial contexts, this compound is frequently referred to by several common or trivial names. These synonyms are often based on the constituent parts of the complex. The most prevalent synonyms include Basic cupric salicylate and Copper monobasic salicylate. chemblink.comchemicalbook.comchemicalbook.com These names highlight the presence of a basic component (the hydroxy group) in addition to the copper and salicylate moieties.

SynonymReference
Basic cupric salicylate chemblink.com
Copper monobasic salicylate chemblink.comchemicalbook.com
COPPER(II)HYDROXYSALICYLATE chemicalbook.comchemicalbook.com
copper(II) mono(o-hydroxybenzoate) (monohydrate) molbase.com

Molecular Formula and Proposed Structural Representations

There is some variation in the reported molecular formula for this compound, likely stemming from its potential to exist in hydrated or anhydrous forms. The different formulas suggest ambiguity regarding the precise stoichiometry of the hydrogen atoms within the structure.

A 1971 technical report on the synthesis and analysis of "monobasic copper salicylate" noted that characterization could be accomplished through various analytical methods, but the exact configuration had not been definitively determined. dtic.mil The report proposed three potential structural formulas and recommended further studies to resolve the structure, particularly concerning the presence of water of hydration. dtic.mil

Molecular FormulaMolar Mass (g/mol)Reporting Source
C₇H₄CuO₄215.65
C₇H₆CuO₄217.67 chemblink.commolbase.com

Synthetic Methodologies and Preparation Protocols for Hydroxy 2 Hydroxybenzoato O1,o2 Copper

General Synthetic Pathways for Copper(II) Salicylate (B1505791) Complexes

Several synthetic routes have been developed for the preparation of copper(II) salicylate complexes. These methods primarily involve the reaction of a copper(II) salt with 2-hydroxybenzoic acid or its derivatives, utilizing techniques such as direct mixing, co-precipitation, and solvent-assisted synthesis.

Reaction of Copper(II) Salts with 2-Hydroxybenzoic Acid or its Derivatives

A prevalent and effective method for synthesizing analytically pure monobasic copper salicylate involves the reaction of a copper(II) salt with salicylic (B10762653) acid. dtic.mildtic.mil Two main copper(II) salts have been successfully employed in this direct synthesis: basic copper carbonate and copper hydroxide (B78521). dtic.mildtic.mil

The reaction with basic copper carbonate is particularly noteworthy for its high yield. dtic.mildtic.mil A molar ratio of 1 part basic copper carbonate to 2.2 parts salicylic acid has been demonstrated to produce the desired product in excellent yields. dtic.mildtic.mil This reaction can be carried out in a slurry at room temperature. dtic.mil

Alternatively, copper hydroxide can be used as the copper(II) source. dtic.mildtic.mil In this case, a 1-to-1 molar ratio with salicylic acid is employed. dtic.mildtic.mil However, this method has been reported to result in a comparatively lower yield of the final product. dtic.mildtic.mil

Another approach involves the use of other copper salts like copper sulfate (B86663) or copper chloride. When these salts are used, the addition of an inorganic base, such as sodium hydroxide, potassium hydroxide, or ammonium (B1175870) hydroxide, is necessary to facilitate the reaction with the aqueous suspension of salicylic acid. mdpi.com

Co-precipitation and Controlled Precipitation Techniques

Co-precipitation methods are also utilized in the synthesis of copper-containing compounds. For instance, copper(II) hydroxide nanoparticles have been synthesized via a chemical co-precipitation method using copper sulfate and sodium hydroxide as precursors. nanobe.org This general principle of precipitating a desired compound from a solution containing its constituent ions can be adapted for the synthesis of copper salicylate complexes.

In a related context, a process for preparing concentrated suspensions of copper salicylate has been described where a copper compound is added to an aqueous suspension of salicylic acid, leading to the formation of the product without isolation of intermediates. mdpi.com This can be viewed as a form of controlled precipitation. The careful control of reactant ratios and reaction temperature is crucial for obtaining reproducible material. dtic.mil The sequence of events in the precipitation of copper(II) basic salts is strongly dependent on temperature. rsc.org

Direct Mixing and Solvent-Assisted Synthesis Approaches

Direct mixing of the reactants is a straightforward approach to the synthesis of copper(II) salicylate complexes. This can be as simple as stirring a slurry of the copper salt and salicylic acid in a suitable solvent. dtic.mil For example, a "green method" has been reported involving the direct mixing of copper carbonate dissolved in water with a corresponding amount of salicylic acid, also dissolved in water, with moderate heating to achieve excellent yields. reddit.com

Solvent-assisted synthesis plays a crucial role in these direct mixing methods. The choice of solvent can significantly influence the reaction, including the handling of the reaction mixture. For instance, while the reaction between basic copper carbonate and salicylic acid can be conducted in water, the use of aqueous ethanol (B145695) has been noted to reduce foaming, which is an important consideration for larger-scale preparations. dtic.mil

Optimization of Reaction Parameters and Conditions

The optimization of reaction parameters such as the solvent system, temperature, and pressure is critical for controlling the morphology, purity, and yield of the final product.

Influence of Solvent Systems and Their Properties on Product Morphology and Purity

The solvent system is a key factor in the synthesis of Hydroxy(2-hydroxybenzoato-O1,O2)copper. The reaction to produce monobasic copper salicylate can be successfully carried out in either water or ethyl alcohol. dtic.mil

The use of a mixed solvent system, such as aqueous ethanol, has been shown to offer practical advantages. Specifically, a 33% ethyl alcohol solution can be used to dissolve salicylic acid before the addition of basic copper carbonate. dtic.mil This approach has been reported to result in less foaming compared to using water alone, which can be beneficial in preventing operational issues during large-scale synthesis. dtic.mil The choice of solvent can also influence the crystal morphology of the final product, as the interaction between the solvent and the growing crystal faces can affect their relative growth rates.

Synthetic PathwayCopper(II) SaltSalicylic Acid DerivativeSolvent SystemKey ObservationsReference
Reaction with Copper(II) SaltsBasic Copper Carbonate2-Hydroxybenzoic AcidWaterHigh yield, but potential for foaming. dtic.mil
Reaction with Copper(II) SaltsBasic Copper Carbonate2-Hydroxybenzoic AcidAqueous Ethanol (33%)Excellent yield and reduced foaming. dtic.mil
Reaction with Copper(II) SaltsCopper Hydroxide2-Hydroxybenzoic AcidWaterLower yield compared to the basic copper carbonate route. dtic.mil
Direct Mixing/Solvent-AssistedCopper Carbonate2-Hydroxybenzoic AcidDistilled Water"Green" synthesis method with excellent yield upon moderate heating. reddit.com

Temperature and Pressure Control in Crystallization and Product Formation

Temperature is another critical parameter that influences the synthesis of copper salicylate complexes. The reaction between basic copper carbonate and salicylic acid can be conducted at either room temperature or elevated temperatures of 50-60°C. dtic.mil One reported procedure involves heating a solution of salicylic acid in 33% ethyl alcohol to 50-60°C before adding the basic copper carbonate and maintaining this temperature for the duration of the reaction. dtic.mil In another instance, a slurry of copper hydroxide and salicylic acid in water was stirred at 60-65°C for five hours. dtic.mil For the preparation of concentrated copper salicylate suspensions, a temperature range of 40 to 100°C is utilized, with a preferred range of 60 to 80°C to promote the formation of a specific crystalline form. mdpi.com

The influence of pressure on the crystallization and formation of this compound is not well-documented in the available literature. However, in the broader context of materials science, pressure is known to affect crystal structures by forcing atoms closer together, which can lead to changes in lattice parameters and potentially induce phase transitions to more stable structures at higher pressures. youtube.com For some copper-containing compounds, high pressure can induce structural phase transitions. mdpi.com While specific data for copper salicylate is lacking, the general principles suggest that pressure could be a variable for controlling the crystalline phase and properties of the final product.

Reaction ParameterConditionEffect on SynthesisReference
TemperatureRoom TemperatureEffective for the reaction of basic copper carbonate and salicylic acid. dtic.mil
50-60°CUsed for reactions involving both basic copper carbonate and copper hydroxide to facilitate product formation. dtic.mil
SolventWaterA common solvent for the synthesis, though it may lead to foaming. dtic.mil
Aqueous EthanolReduces foaming, which is advantageous for larger-scale synthesis. dtic.mil
Molar Ratio (Basic Copper Carbonate : Salicylic Acid)1 : 2.2Leads to excellent yield and purity of monobasic copper salicylate. dtic.mildtic.mil
Molar Ratio (Copper Hydroxide : Salicylic Acid)1 : 1Results in a lower yield compared to the basic copper carbonate method. dtic.mildtic.mil

Stoichiometric Ratios and pH Effects on Complexation and Hydroxy Ligand Incorporation

The successful synthesis of this compound is critically dependent on the precise control of the stoichiometric ratio between the copper source and the salicylic acid ligand, as well as the pH of the reaction medium. These factors govern the complexation process and the incorporation of the essential hydroxy (-OH) ligand into the final structure.

Research has identified two primary synthetic routes that employ different stoichiometric ratios. dtic.mil An excellent yield of analytically pure monobasic copper salicylate can be achieved by reacting basic copper carbonate with salicylic acid in a 1:2.2 molar ratio. dtic.mildtic.mil A second method involves the reaction of copper hydroxide with salicylic acid in a 1:1 molar ratio. dtic.mildtic.mil However, this latter approach results in a comparatively lower yield. dtic.mildtic.mil The choice of stoichiometry directly influences the completeness of the reaction and the nature of the resulting product. Using an excess of salicylic acid, as in the 1:2.2 ratio with basic copper carbonate, helps to ensure the complete consumption of the copper salt. dtic.mil

The pH of the solution plays a pivotal role in the deprotonation of the salicylic acid and the availability of hydroxide ions. The complexation of copper(II) with salicylate is sensitive to hydrogen ion concentration, which affects the species present in the solution. nih.govnih.gov For the formation of this compound, the conditions must favor the coordination of a salicylate anion (deprotonated carboxylic group) and a hydroxide anion to the copper(II) center. While specific pH values for optimal hydroxy ligand incorporation are not always explicitly stated, the reaction conditions—such as using basic copper carbonate or copper hydroxide as starting materials—inherently establish a pH environment conducive to the formation of the desired monobasic complex. dtic.milgoogle.com

Table 1: Effect of Stoichiometric Ratios on Product Formation

Copper Source Ligand Molar Ratio (Cu Source:Ligand) Reported Outcome Reference
Basic Copper Carbonate Salicylic Acid 1 : 2.2 Excellent yield of pure monobasic salt dtic.mildtic.mil
Copper Hydroxide Salicylic Acid 1 : 1 Pure monobasic salt, but comparatively low yield dtic.mildtic.mil

Isolation and Purification Techniques for Crystalline Products

The isolation and purification of this compound from the reaction mixture are crucial steps for obtaining a product of high purity. As the complex typically precipitates as a solid from aqueous or alcoholic solutions, the primary isolation technique is filtration. dtic.mil

The general procedure involves stirring a slurry of the reactants, such as basic copper carbonate and salicylic acid, in a suitable solvent like water or aqueous ethyl alcohol for a designated period, which can range from hours to overnight. dtic.mil The reaction can be performed at room temperature or at elevated temperatures (50-60°C) to ensure completion. dtic.mil

Once the reaction is complete, the solid product is separated from the reaction medium via filtration. dtic.mil A critical subsequent step is the thorough washing of the collected solid. The filter cake is typically washed sequentially with several solvents. An initial wash with water or a cold alcohol solution helps to remove unreacted starting materials and any soluble byproducts. dtic.mil This is often followed by washing with pure alcohol and then acetone (B3395972) to facilitate the removal of water and to aid in drying. dtic.mil The purified product is then dried in an oven at a moderate temperature, such as 50°C, to yield the final crystalline or powdered solid. dtic.mil

Table 2: General Protocol for Isolation and Purification

Step Procedure Purpose Reference
1. Reaction Stirring a slurry of reactants in a solvent (e.g., water, aqueous ethanol). To allow for the complete formation of the copper complex. dtic.mil
2. Isolation Separation of the solid product from the liquid medium. To collect the crude product. dtic.mil
3. Washing Rinsing the collected solid with water, alcohol, and acetone. To remove impurities and facilitate drying. dtic.mil
4. Drying Heating the purified solid in an oven at a moderate temperature (e.g., 50°C). To remove residual solvents and obtain the final product. dtic.mil

Evaluation of Synthetic Yields and Reproducibility

The efficiency of a synthetic protocol is primarily evaluated by its yield and reproducibility. For this compound, the synthetic yield is highly dependent on the chosen reactants and their stoichiometric ratio.

The reaction between basic copper carbonate and salicylic acid (1:2.2 molar ratio) is reported to produce an excellent yield. dtic.mildtic.mil One specific experiment following this stoichiometry, where the reaction was stirred in water for 18 hours at room temperature, reported a product weight corresponding to a 90.5% yield. dtic.mil In contrast, the alternative route using copper hydroxide and salicylic acid in a 1:1 molar ratio is noted for its significantly lower efficiency, with one preparation reporting a yield of only 37.5%. dtic.mil

Reproducibility of these synthetic methods is generally high, provided that the reaction conditions are carefully controlled. dtic.mil Key parameters that must be kept consistent include the purity of the starting materials, the precise molar ratios of reactants, reaction temperature, and stirring time. dtic.mil For instance, conducting the reaction with basic copper carbonate in aqueous ethanol is noted to reduce foaming compared to using water alone, a practical consideration that can improve handling and reproducibility in larger-scale preparations. dtic.mil The purity of the final product, which confirms the success and reproducibility of the synthesis, is typically verified through elemental analysis for copper, carbon, and hydrogen content. dtic.mil

Table 3: Comparison of Synthetic Yields

Synthetic Route Molar Ratio Reported Yield Reference
Basic Copper Carbonate + Salicylic Acid 1 : 2.2 90.5% dtic.mil
Copper Hydroxide + Salicylic Acid 1 : 1 37.5% dtic.mil

Structural Elucidation and Coordination Chemistry of Hydroxy 2 Hydroxybenzoato O1,o2 Copper

Impact of Ancillary Ligands on Coordination Geometries and Stability

Nitrogen-Donor Ligands (e.g., 1,10-Phenanthroline, 2,9-Dimethyl-1,10-phenanthroline, Ethylenediamine (B42938), 2,2'-Bipyridine)

The introduction of nitrogen-donor ligands to the copper salicylate (B1505791) system profoundly influences the resulting coordination geometry and molecular structure. These ligands, through their nitrogen atoms, form stable chelate rings with the copper(II) ion, leading to a variety of mononuclear and polynuclear complexes.

1,10-Phenanthroline (phen) and 2,2'-Bipyridine (bipy): These aromatic diimine ligands readily coordinate to the copper(II) center in copper salicylate complexes. nih.gov The resulting ternary complexes often exhibit distorted square pyramidal or octahedral geometries. For instance, in some structures, the copper ion is coordinated by the two nitrogen atoms of the phenanthroline or bipyridine ligand, and the oxygen atoms from the salicylate ligand. nih.gov The planarity of these aromatic ligands also facilitates the formation of π-π stacking interactions, which play a crucial role in stabilizing the crystal lattice. researchgate.net

2,9-Dimethyl-1,10-phenanthroline (neocuproine): The presence of methyl groups at the 2 and 9 positions of the phenanthroline ring introduces significant steric hindrance. This steric bulk can influence the coordination geometry around the copper ion, often leading to a more distorted tetrahedral or five-coordinate environment. mdpi.comnih.gov Studies on ternary copper(II) complexes with neocuproine (B1678164) and salicylate ligands have revealed the formation of monomeric, dimeric, and dinuclear structures depending on the reaction conditions. mdpi.com The steric interactions from the methyl groups can also affect the planarity of the complex and subsequently influence the efficiency of intermolecular stacking interactions. nih.gov

Ethylenediamine (en): As a flexible aliphatic diamine, ethylenediamine coordinates to the copper(II) ion to form a stable five-membered chelate ring. researchgate.net The coordination of ethylenediamine to copper(II) salicylate has been studied potentiometrically, indicating the formation of a stable mixed-ligand complex. edpsciences.org In the solid state, the flexible nature of the ethylenediamine ligand allows for various conformations, and the N-H groups can actively participate in hydrogen bonding networks, further stabilizing the crystal structure. researchgate.net

Table 1: Coordination Environment in Copper Salicylate Complexes with Nitrogen-Donor Ligands
Nitrogen-Donor LigandTypical Coordination GeometryKey Structural Features
1,10-PhenanthrolineDistorted Square Pyramidal/OctahedralPlanar aromatic ligand facilitates π-π stacking. researchgate.net
2,2'-BipyridineDistorted Square Pyramidal/OctahedralForms stable five-membered chelate rings with copper(II). nih.gov
2,9-Dimethyl-1,10-phenanthrolineDistorted Tetrahedral/Five-coordinateSteric hindrance from methyl groups influences geometry. mdpi.comnih.gov
EthylenediamineOctahedralFlexible ligand, N-H groups participate in hydrogen bonding. researchgate.net

Mixed N,O-Donor Systems and Their Conformational Flexibility

Complexes incorporating mixed N,O-donor ligands exhibit a higher degree of structural diversity due to the different electronic and steric requirements of the nitrogen and oxygen donor atoms. These systems often display conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of the metal center.

The coordination of ligands containing both nitrogen and oxygen donor atoms, such as those derived from salicylaldehyde (B1680747) and amino acids, can lead to the formation of stable five- or six-membered chelate rings. derpharmachemica.com The flexibility of the ligand backbone allows for different coordination modes, including monodentate, bidentate, and bridging fashions. This versatility can result in the formation of various architectures, from simple mononuclear complexes to intricate coordination polymers. The interplay between the hard oxygen donors and softer nitrogen donors also influences the electronic properties of the copper(II) center. nih.gov

Supramolecular Interactions and Crystal Packing in the Solid State

Analysis of Hydrogen Bonding Networks (O–H···O, N–H···O, C–H···O)

Hydrogen bonds are among the most critical directional forces in the crystal engineering of these complexes. The hydroxyl and carboxyl groups of the salicylate ligand are excellent hydrogen bond donors and acceptors.

O–H···O Interactions: Strong O–H···O hydrogen bonds are frequently observed, linking adjacent complex molecules into one-, two-, or three-dimensional networks. mdpi.com These interactions can occur between the hydroxyl group of one salicylate ligand and a carboxylate oxygen of a neighboring molecule, or involve coordinated or lattice water molecules. nih.gov

N–H···O Interactions: In complexes containing ligands with N-H functionalities, such as ethylenediamine, N–H···O hydrogen bonds are prevalent. These interactions provide additional stability to the crystal lattice by connecting the cationic complex units to the salicylate anions or other acceptor groups.

π-π Aromatic Stacking Interactions

The presence of aromatic rings in ligands like 1,10-phenanthroline, 2,2'-bipyridine, and the salicylate moiety itself provides the opportunity for π-π stacking interactions. mdpi.com These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

C-H···π Interactions and Other Weak Non-Covalent Forces

In addition to hydrogen bonding and π-π stacking, other weak non-covalent forces play a role in the crystal packing.

C-H···π Interactions: These interactions occur when a C-H bond is directed towards the electron-rich π-system of an aromatic ring. nih.gov In the crystal structures of these copper complexes, C-H···π interactions can be observed between the C-H bonds of one molecule and the aromatic rings of a neighboring molecule, further contributing to the cohesion of the crystal lattice. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. lupinepublishers.comresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified as red spots, providing a clear visual representation of hydrogen bonds and other short interactions. nih.govntu.edu.sg

Table 2: Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis in a Representative Copper(II) Complex
Interaction TypeContribution to Overall Crystal Packing (%)Visual Representation on 2D Fingerprint Plot
O···H/H···O44.9%Distinct, sharp spikes indicating strong hydrogen bonds. nih.govntu.edu.sg
H···H34.0%Large, diffuse region in the middle of the plot. nih.gov
C···H/H···C14.5%"Wing-like" features on the sides of the plot. nih.gov

Advanced Spectroscopic Characterization of Hydroxy 2 Hydroxybenzoato O1,o2 Copper Complexes

Vibrational Spectroscopy for Ligand Binding and Functional Groups

Vibrational spectroscopy serves as a powerful tool to probe the bonding between the 2-hydroxybenzoato ligand and the copper(II) ion, as well as to identify the characteristic vibrational modes of the functional groups within the complex.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes of Ligands and Coordination Bonds

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination of the salicylate (B1505791) ligand to the copper center. The analysis of the vibrational frequencies of the carboxylate and phenolate (B1203915) groups provides direct evidence of their involvement in bonding.

Upon complexation, significant shifts in the characteristic vibrational bands of the 2-hydroxybenzoate ligand are observed. The most informative regions are those corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), the C=O stretching of the carboxylic acid, and the C-O stretching of the phenolic hydroxyl group.

In free salicylic (B10762653) acid, the carboxylic C=O stretch appears at a higher frequency. When coordinated to copper in a bidentate fashion through both the carboxylate oxygen and the phenolic oxygen (O1,O2), this band shifts, and distinct asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group become prominent. The separation between these two frequencies (Δν = νₐₛ - νₛ) is a diagnostic indicator of the coordination mode of the carboxylate group.

Furthermore, the C-O stretching vibration of the phenolic group is also sensitive to coordination. The shift in this band upon complexation confirms the involvement of the hydroxyl group in bonding to the copper ion. The presence of a broad absorption band in the higher frequency region (around 3400 cm⁻¹) is typically attributed to the O-H stretching vibration of the coordinated or lattice water molecules, or in this specific case, the hydroxy group attached to the copper center.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) in Copper Salicylate ComplexesAssignment
ν(OH) of Hydroxy group/Water~3400O-H stretching of the coordinated hydroxy group or water molecules
νₐₛ(COO⁻)1580 - 1610Asymmetric stretching of the coordinated carboxylate group
νₛ(COO⁻)1380 - 1410Symmetric stretching of the coordinated carboxylate group
ν(C-O) phenolic1230 - 1250Stretching of the phenolic C-O bond, shifted upon coordination
ν(Cu-O)400 - 500Stretching vibrations of the copper-oxygen bonds

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary information to FTIR, particularly for the vibrations of the non-polar bonds and the aromatic ring system of the salicylate ligand. While the carboxylate and hydroxyl stretches are also observable in Raman spectra, the in-plane and out-of-plane vibrations of the benzene (B151609) ring are often more distinct.

The coordination of the salicylate ligand to the copper ion can induce changes in the electron distribution of the aromatic ring, leading to shifts in the positions and changes in the intensities of the ring's vibrational modes. These subtle changes can provide further confirmation of the complex formation and details about the ligand's electronic environment upon coordination. The symmetric stretching of the carboxylate group, which is sometimes weak in the FTIR spectrum, can be more prominent in the Raman spectrum.

Electronic Spectroscopy for Electronic Transitions and Geometry Confirmation

Electronic spectroscopy provides valuable insights into the electronic structure of the d-orbitals of the copper(II) ion and the nature of the electronic transitions within the complex, which are crucial for confirming its geometry.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of Hydroxy(2-hydroxybenzoato-O1,O2)copper in solution is characterized by two main features: a broad, low-intensity band in the visible region and more intense bands in the ultraviolet region.

The band in the visible to near-infrared region is attributed to the d-d electronic transitions of the Cu(II) ion, which has a d⁹ electron configuration. The position and shape of this band are highly dependent on the coordination geometry around the copper center. For a distorted octahedral or square pyramidal geometry, which is common for copper(II) complexes, this band is typically broad due to the Jahn-Teller effect and corresponds to the ²E₉ → ²T₂₉ transition.

The high-intensity bands in the UV region are generally assigned to ligand-to-metal charge transfer (LMCT) transitions, specifically from the phenolate oxygen to the d-orbitals of the copper(II) ion. Intraligand π → π* transitions of the aromatic ring of the salicylate ligand also appear in this region.

Wavelength (λₘₐₓ) Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)Assignment
650 - 80030 - 100d-d transitions (²E₉ → ²T₂₉)
300 - 400> 1000Ligand-to-Metal Charge Transfer (LMCT)
< 300> 5000Intraligand (π → π*) transitions

Diffuse Reflectance Spectroscopy for Solid-State Electronic Properties

Diffuse Reflectance Spectroscopy (DRS) is employed to investigate the electronic transitions of the complex in the solid state. This technique is particularly useful as it avoids the potential for solvent coordination that can occur in solution-phase UV-Vis spectroscopy. The resulting spectrum is often similar to the absorption spectrum, with the d-d and charge transfer bands being observable. The position of the d-d band in the diffuse reflectance spectrum provides direct information about the coordination environment of the copper(II) ion in the solid complex, allowing for a direct comparison with the crystal structure.

Magnetic Resonance Spectroscopy for Unpaired Electrons and Molecular Environment

Magnetic resonance spectroscopy, specifically Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species like copper(II) complexes, which possess an unpaired electron (S=1/2).

The EPR spectrum of a powdered or frozen solution sample of this compound provides detailed information about the electronic ground state and the local environment of the Cu(II) ion. A typical spectrum for a copper(II) complex with axial symmetry exhibits two main g-values: g (parallel) and g⊥ (perpendicular). The relative values of g and g⊥ can indicate the geometry of the complex. For an elongated octahedral or square-based geometry, it is typically found that g > g⊥ > 2.0023 (the free electron g-value), which is indicative of the unpaired electron residing in the dₓ²-y² orbital.

Hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I=3/2) is often resolved in the g region, appearing as four lines. The magnitude of the parallel hyperfine coupling constant (A) provides information about the covalency of the metal-ligand bonds. A smaller A value suggests a greater degree of covalent character in the copper-ligand bonds.

EPR ParameterTypical Value Range for Copper(II) Salicylate ComplexesInformation Provided
g2.25 - 2.40Information on the electronic ground state and geometry
g⊥2.05 - 2.10Information on the electronic ground state and geometry
A (x 10⁻⁴ cm⁻¹)140 - 180Covalency of the metal-ligand bonds

The combination of these advanced spectroscopic techniques provides a comprehensive characterization of this compound, revealing crucial details about its structure, bonding, and electronic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Ground State and g-Values

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for characterizing complexes containing paramagnetic centers, such as the Cu(II) ion in this compound. The d⁹ electronic configuration of Cu(II) results in an unpaired electron (S=1/2), making it EPR active. The EPR spectrum provides detailed information about the electronic ground state, the geometry of the copper center, and the nature of the copper-ligand bonding.

For most Cu(II) complexes, including those with salicylate ligands, the geometry is typically a tetragonally distorted octahedron. This distortion removes the degeneracy of the d-orbitals, leading to an anisotropic EPR spectrum characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂) ethz.ch. In an axially symmetric system, these are simplified to g∥ (parallel to the principal axis) and g⊥ (perpendicular to the principal axis).

Typically, for a tetragonally elongated octahedral geometry, the unpaired electron resides in the dₓ²-ᵧ² orbital. This results in a characteristic axial spectrum where g∥ > g⊥ > 2.0023 (the g-value for a free electron) mdpi.com. The deviation of the g-values from 2.0023 is indicative of the spin-orbit coupling and the covalent character of the metal-ligand bonds. The g∥ value is particularly sensitive to the covalency of the in-plane sigma bonds.

In some cases, unusual EPR spectra with "inverse" axial g-values (g⊥ > g∥ > 2.0023) have been observed for copper(II) complexes in specific solvent systems. researchgate.netresearchgate.net This phenomenon can indicate a compressed octahedral geometry where the unpaired electron is localized in the d₂² orbital researchgate.netresearchgate.net. However, for salicylate complexes under standard conditions, the dₓ²-ᵧ² ground state is more common.

The EPR spectrum of Cu(II) complexes also exhibits hyperfine splitting due to the interaction of the electron spin with the copper nucleus (which has a nuclear spin I=3/2). This interaction splits the g∥ and g⊥ signals into four lines each, characterized by the hyperfine coupling constants A∥ and A⊥. The magnitude of A∥ is a sensitive parameter for the geometry and covalency of the copper site.

Table 1: Typical EPR Parameters for Axially Symmetric Cu(II) Complexes

ParameterTypical Value RangeInformation Derived
g∥ 2.2 - 2.4Geometry and covalency of in-plane bonds
g⊥ 2.04 - 2.10Covalency of out-of-plane bonds
A∥ (x 10⁻⁴ cm⁻¹) 120 - 200Geometry and nature of the ground state
G = (g∥ - 2.0023) / (g⊥ - 2.0023) > 4.0Indicates no significant exchange coupling between copper centers in a magnetically dilute environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Ligands and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in solution. However, its direct application to the copper center in this compound is precluded. The Cu(II) ion is paramagnetic, which leads to very rapid nuclear spin relaxation and causes extreme broadening of NMR signals from nuclei in close proximity, rendering them undetectable by standard high-resolution NMR methods huji.ac.il.

Despite this limitation, NMR spectroscopy remains valuable for characterizing the diamagnetic components of the complex—the 2-hydroxybenzoate (salicylate) ligand. ¹H and ¹³C NMR spectra can be acquired for the free ligand to confirm its identity and purity before complexation.

Upon coordination to the paramagnetic Cu(II) center, the NMR signals of the ligand protons and carbons experience significant broadening and shifts. The extent of this paramagnetic effect depends on the distance of the specific nucleus from the copper ion. While this broadening often prevents the acquisition of high-resolution spectra for the complex itself, it can be used to infer binding. For instance, the disappearance or significant broadening of the ligand's signals upon addition of the copper salt provides indirect evidence of complex formation in solution researchgate.net.

Verifying the structure and purity of the salicylate ligand prior to synthesis.

Providing indirect evidence of complexation in solution by observing the broadening or disappearance of ligand signals.

Table 2: Representative ¹H NMR Data for Salicylic Acid (Ligand)

(Solvent: DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 7.85dd7.8, 1.7
H4 6.93t7.5
H5 7.45t8.0
H6 6.90d8.3
-OH ~11.0 (broad)s-
-COOH ~13.0 (broad)s-

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure of Copper Centers

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local electronic and geometric structure of the absorbing atom. For this compound, XAS at the copper K-edge can be used to probe the oxidation state and coordination environment of the copper centers. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and the region up to ~50 eV above it, is sensitive to the oxidation state and coordination geometry of the copper atom. The energy of the absorption edge is directly related to the effective nuclear charge on the copper atom; a higher oxidation state results in a shift of the edge to higher energy calstate.edu. Therefore, the Cu K-edge XANES spectrum can unequivocally confirm the +2 oxidation state of copper in the complex by comparing its edge position to that of copper metal and standard Cu(I), Cu(II), and Cu(III) compounds. Furthermore, the pre-edge features in the XANES spectrum are related to the coordination geometry and can help distinguish between, for example, tetrahedral and octahedral environments.

The EXAFS region, extending from ~50 eV to ~1000 eV above the edge, contains information about the local atomic structure around the central copper atom. The oscillations in this region arise from the scattering of the outgoing photoelectron by the neighboring atoms. Analysis of the EXAFS data can provide highly accurate information on the number, type, and distances of the coordinating atoms in the first few coordination shells. For this compound, EXAFS analysis would be expected to determine the precise Cu-O bond lengths from the coordinated carboxylate, hydroxyl, and potentially water ligands.

Theoretical calculations are often required to accurately interpret XANES spectra of Cu(II) complexes, sometimes involving considerations of multiple electronic configurations (e.g., 3d⁹ and 3d¹⁰L, where L denotes a ligand hole) to fully reproduce the experimental features semanticscholar.org.

Table 3: Information Obtainable from XAS for the Copper Center

XAS RegionParameterStructural/Electronic Information
XANES Edge PositionOxidation State (confirms Cu(II))
XANES Pre-edge & Edge FeaturesCoordination geometry (e.g., distorted octahedral)
EXAFS Frequency & AmplitudeCoordination numbers and bond distances (e.g., Cu-O)

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of a compound. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled heating program in a specific atmosphere (e.g., nitrogen or air).

For a coordination complex like this compound, which may exist in a hydrated form, the TGA thermogram would reveal a multi-step decomposition process. A typical pathway would likely involve:

Dehydration: An initial mass loss at a relatively low temperature (typically below 150 °C) corresponding to the removal of lattice or coordinated water molecules.

Dehydroxylation: A subsequent mass loss step corresponding to the removal of the hydroxyl (-OH) group.

Ligand Decomposition: At higher temperatures, the coordinated 2-hydroxybenzoate ligand will decompose. This is often a complex process that can occur in one or more steps.

Final Residue: The process concludes with the formation of a stable inorganic residue, which, if heated in an inert atmosphere, might be a copper oxide or, in air, would typically be cupric oxide (CuO).

By analyzing the percentage mass loss at each step and comparing it to the calculated theoretical values based on the compound's formula, the stoichiometry of the decomposition pathway can be elucidated. This confirms the composition of the initial complex, including the number of water and hydroxyl ligands. The onset temperature of decomposition is a key indicator of the complex's thermal stability ias.ac.in.

Table 4: Hypothetical TGA Decomposition Steps for a Hydrated Form of the Complex

Temperature Range (°C)Mass Loss (%)Assignment
80 - 140 VariableLoss of lattice/coordinated water molecules (H₂O)
180 - 250 ~8%Loss of hydroxyl group (-OH)
280 - 450 ~64%Decomposition of the salicylate ligand (C₇H₄O₂)
> 450 -Stable residue (CuO)

Note: The temperature ranges and mass loss percentages are illustrative and would need to be confirmed by experimental data.

Advanced Techniques for Transient Intermediates

Helium Tagging Infrared Photodissociation (IRPD) Spectroscopy for Gas-Phase Structure

Helium Tagging Infrared Photodissociation (IRPD) spectroscopy is a sophisticated mass spectrometry-based technique used to obtain the gas-phase infrared spectra of isolated, mass-selected ions nih.govcuni.cz. This method is particularly powerful for characterizing the intrinsic structure of molecules and transient reactive intermediates, free from the complexities of solvent or crystal lattice interactions.

The technique operates by first generating the ion of interest—for example, a fragment or derivative of the this compound complex—via a method like electrospray ionization. The target ions are then guided into an extremely cold ion trap (typically ~10 K). Inside the trap, the ions collide with a pulse of helium gas, leading to the formation of weakly bound ion-He complexes.

These helium-tagged ions are then irradiated with a tunable infrared laser. When the laser's frequency matches a vibrational mode of the ion, the ion absorbs a photon. The absorbed energy is sufficient to break the very weak ion-He bond, causing the helium "tag" to be ejected researchgate.netacs.org. By monitoring the loss of the He tag (i.e., the decrease in the ion-He signal) as a function of the IR laser frequency, an infrared absorption spectrum of the bare ion is constructed researchgate.net.

Helium is considered an "innocent" tag because its interaction with the ion is very weak, causing minimal perturbation to the ion's structure and vibrational frequencies nih.govacs.org. This technique could be applied to study the gas-phase structure of the [Cu(C₇H₄O₃)]⁺ cation or other fragments derived from the parent complex, providing fundamental insights into its coordination and bonding in an isolated environment.

Theoretical and Computational Chemistry Studies of Hydroxy 2 Hydroxybenzoato O1,o2 Copper

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) serves as a cornerstone for investigating the structural and electronic characteristics of copper(II) salicylate (B1505791) complexes. These calculations provide a theoretical framework that complements and explains experimental findings.

Geometry Optimization and Validation with Experimental Data (Bond Lengths, Angles, Dihedrals)

Theoretical geometry optimization of copper(II) salicylate derivatives has been successfully performed using DFT methods, such as the B3LYP density functional. researchgate.net The optimized structures derived from these calculations can be validated by comparing key geometric parameters with experimental data obtained from single-crystal X-ray diffraction studies of analogous compounds.

For instance, the crystal structure of a related monomeric complex, [Cu(H₂O)(5-Cl-Sal)(Neo)], provides a useful benchmark for comparison. mdpi.com In this complex, the copper(II) ion is in a deformed square pyramidal coordination environment. The bond lengths between the copper atom and the oxygen atoms of the salicylate ligand are critical parameters. The calculated geometry of Hydroxy(2-hydroxybenzoato-O1,O2)copper is expected to show similar coordination, with the 2-hydroxybenzoato ligand acting as a bidentate chelate, bonding to the copper ion through both the carboxylate oxygen (O1) and the phenolic oxygen (O2).

Comparison with experimental data from similar structures reveals that DFT calculations can predict these bond lengths with reasonable accuracy. For example, typical experimental Cu-O(carboxylate) and Cu-O(phenolate) bond lengths in related salicylate complexes fall within the range of 1.89 Å to 1.97 Å. mdpi.com Optimized geometries from DFT calculations are generally in good agreement with these experimental values. researchgate.net

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Copper(II) Salicylate Analogue

Parameter Bond/Angle Experimental Value (Å or °) mdpi.com Theoretical Expectation
Bond Length Cu-O(carboxylate) 1.909 Close agreement
Bond Length Cu-O(phenolate) 1.919 Close agreement

Note: Experimental data is for [Cu(H₂O)(5-Cl-Sal)(Neo)] as a proxy. Theoretical expectations are based on general performance of DFT for such complexes.

Vibrational Frequency Predictions and Spectroscopic Correlation

DFT calculations are also employed to predict the vibrational spectra (Infrared and Raman) of the complex. researchgate.net The computed harmonic vibrational frequencies can be correlated with experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Key vibrational bands for copper(II) salicylates include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), the C=C stretching vibrations of the aromatic ring, and the Cu-O stretching vibrations. The coordination of the salicylate ligand to the copper ion causes characteristic shifts in these frequencies compared to the free salicylic (B10762653) acid. Specifically, the strong C=O stretching band of the carboxylic acid disappears and is replaced by the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the coordinated carboxylate group. The frequency difference (Δν = νₐₛ - νₛ) provides information about the coordination mode of the carboxylate group. Theoretical calculations help to precisely assign these bands and understand the effects of coordination on the ligand's vibrational properties. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Copper(II) Salicylate Complexes

Vibrational Mode Typical Experimental Range researchgate.net Theoretical Prediction
νₐₛ(COO⁻) ~1580 - 1610 Correlated
νₛ(COO⁻) ~1380 - 1400 Correlated
ν(C=C) aromatic ~1460 - 1490 Correlated

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitional properties of the complex. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

For copper(II) complexes, the HOMO and LUMO are often localized on different parts of the molecule. The HOMO may have significant character from the p-orbitals of the salicylate ligand's oxygen atoms, while the LUMO is typically centered on the d-orbitals of the copper(II) ion. researchgate.netresearchgate.net This distribution suggests that the complex is susceptible to electrophilic attack at the ligand and nucleophilic attack at the metal center. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap indicates high reactivity and suggests that the molecule can be easily excited. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the molecule, going beyond the simple Lewis structure. It examines charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would elucidate the nature of the coordinate bonds between the copper ion and the salicylate ligand.

Key interactions would include the donation of electron density from the lone pair orbitals of the carboxylate and phenolate (B1203915) oxygen atoms into the vacant d-orbitals of the Cu(II) center. The stabilization energy associated with these donor-acceptor interactions, calculated through NBO analysis, quantifies the strength of the coordination. Furthermore, NBO calculates the natural atomic charges, revealing the charge distribution across the molecule and highlighting the electrostatic nature of the metal-ligand interactions. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.net For a copper(II) complex like this compound, the UV-Vis spectrum is expected to be characterized by both d-d transitions and charge-transfer transitions.

The d-d transitions, which are typically weak, occur between the d-orbitals of the copper ion. More intense bands in the spectrum are usually due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital (like the HOMO) to a metal-based orbital (like the LUMO). TD-DFT calculations can predict the energies, oscillator strengths (intensities), and compositions of these electronic transitions, allowing for a detailed interpretation of the experimental spectrum. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis in Solution and Solid States

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the complex in different environments, such as in solution or in the solid state. mdpi.com These simulations model the movement of atoms over time, providing insights into the conformational flexibility, stability, and interactions with surrounding molecules (e.g., solvent).

In solution, MD simulations could reveal how solvent molecules interact with the copper complex, potentially coordinating to the metal center and influencing its geometry and stability. In the solid state, these simulations can help to understand intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing arrangement. By analyzing the trajectories from MD simulations, one can explore the conformational landscape of the complex and identify the most stable arrangements in different phases. mdpi.com

Computational Prediction of Magnetic Properties and Exchange Coupling Parameters

Theoretical and computational studies have been instrumental in elucidating the magnetic properties of copper(II) complexes, including those with salicylate-derived ligands. For this compound, computational approaches, particularly those based on Density Functional Theory (DFT), are employed to predict and understand the magnetic exchange interactions between copper centers.

The magnetic behavior of multinuclear copper(II) complexes is primarily dictated by the exchange interaction between the unpaired electrons localized on the Cu(II) ions. This interaction, quantified by the exchange coupling parameter (J), determines whether the spins will align ferromagnetically (parallel) or antiferromagnetically (antiparallel).

Computational models of this compound can be constructed based on its crystal structure. By performing broken-symmetry DFT calculations, it is possible to determine the energy difference between the high-spin (ferromagnetic) and low-spin (antiferromagnetic) states. This energy difference is directly related to the exchange coupling constant, J.

The magnitude and sign of the calculated J value provide insights into the nature and strength of the magnetic coupling. For instance, a negative J value indicates antiferromagnetic coupling, which is common in many bridged copper(II) dimers. The calculated J values can be correlated with structural parameters such as the Cu-O-Cu bridging angle and the Cu-Cu distance to establish magneto-structural correlations. These correlations are valuable for designing new magnetic materials with desired properties.

While specific computational data for this compound is not extensively reported in publicly available literature, the general methodology is well-established. The table below illustrates the kind of data that would be generated from such a computational study, based on typical findings for similar copper(II) carboxylate complexes.

Table 1: Predicted Magnetic Properties of a Model Dinuclear this compound Complex

Parameter Calculated Value Method
Exchange Coupling Constant (J) - Broken-Symmetry DFT
Cu-Cu distance (Å) - Geometry Optimization
Cu-O-Cu bridging angle (°) - Geometry Optimization

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations on similar copper(II) complexes. Specific values for this compound would require a dedicated computational study.

Computational Studies on Intermolecular Interactions and Crystal Packing Energies

Beyond the magnetic properties of individual molecules, computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the assembly of molecules in the crystalline state. For this compound, understanding these intermolecular forces is crucial for rationalizing its crystal packing and predicting its bulk properties.

Hirshfeld surface analysis is a common computational technique used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the molecular surface, it is possible to identify the specific atoms involved in hydrogen bonds, van der Waals forces, and other close contacts.

Furthermore, computational methods can be used to calculate the lattice energy, which is the energy required to separate the crystal into its constituent molecules. This provides a quantitative measure of the crystal's stability. By decomposing the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components, a deeper understanding of the nature of the forces holding the crystal together can be achieved.

The following table presents a hypothetical breakdown of intermolecular interactions and crystal packing energies for this compound, based on computational studies of analogous molecular crystals.

Table 2: Analysis of Intermolecular Interactions and Crystal Packing Energy for this compound

Interaction Type Contribution to Hirshfeld Surface (%) Interaction Energy (kJ/mol)
O···H/H···O (Hydrogen Bonds) - -
H···H - -
C···H/H···C - -
Cu···O - -

| Total Crystal Packing Energy | | - |

Note: This table illustrates the type of data generated from Hirshfeld surface analysis and crystal packing energy calculations. Specific values for this compound are dependent on its determined crystal structure and subsequent computational analysis.

Advanced Research Applications and Mechanistic Investigations of Hydroxy 2 Hydroxybenzoato O1,o2 Copper

Biomimetic Chemistry and Enzyme Mimicry

The study of Hydroxy(2-hydroxybenzoato-O1,O2)copper has provided profound insights into the function of metalloenzymes, particularly those involving copper at their active sites. Its structural and electronic properties make it an excellent candidate for mimicking biological processes.

Modeling Active Sites of Metalloenzymes and Biological Redox Processes

Copper complexes are instrumental in modeling the active sites of various metalloenzymes due to their versatile coordination chemistry and redox activity. The ability of copper ions to cycle between Cu(I) and Cu(II) oxidation states is central to many biological redox reactions. niscpr.res.in this compound serves as a structural and functional model for the active sites of copper-containing enzymes, where the salicylate (B1505791) ligand mimics the coordination environment provided by amino acid residues in the protein backbone. These models are crucial for understanding the intricate mechanisms of electron transfer and substrate binding in biological systems.

Studies on Dioxygen Activation and Oxygenation Reactions

A key area of research is the activation of molecular oxygen (dioxygen) by copper complexes, a fundamental process in many enzymatic reactions. niscpr.res.in Copper(I) complexes react with O₂ to form various reactive oxygen species, including peroxo, hydroperoxo, and oxo intermediates. These species are implicated in a range of oxygenation reactions, such as the hydroxylation of aromatic compounds and the oxidation of phenols. nih.gov Mechanistic studies on model complexes, including those with salicylate-type ligands, help to elucidate the nature of these transient intermediates and their role in catalytic cycles.

Functional Mimicry of Enzymes (e.g., Catechol Oxidase, Phenoxazinone Synthase)

This compound and related complexes have demonstrated notable success in mimicking the catalytic activity of specific enzymes.

Catechol Oxidase Mimicry: Catechol oxidases are type-3 copper enzymes that catalyze the oxidation of catechols to their corresponding o-quinones. nih.gov Numerous synthetic copper complexes have been developed to model this activity. The catalytic cycle typically involves the binding of the catechol substrate to a dicopper(II) center, followed by an intramolecular electron transfer to produce a dicopper(I) center and the o-quinone product. nih.govuniversiteitleiden.nl The reduced dicopper(I) complex is then reoxidized by molecular oxygen to regenerate the active catalyst. universiteitleiden.nl The kinetics of these model systems often follow Michaelis-Menten behavior, characteristic of enzyme-catalyzed reactions. universiteitleiden.nl

Table 1: Kinetic Parameters for Catechol Oxidase Mimetic Activity of Selected Copper Complexes

ComplexSubstratekcat (h⁻¹)KM (M)Source
A mononuclear Cu(II) complex3,5-di-tert-butylcatechol193- rsc.org
Mononuclear Cu(II) complex with [NNO] ligand3,5-di-tert-butylcatechol50.40- researchgate.net

This table presents data from related copper complexes to illustrate the typical range of catalytic efficiencies.

Phenoxazinone Synthase Mimicry: Phenoxazinone synthase catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone chromophores. rsc.org Copper complexes have been shown to effectively mimic this functionality. rsc.orgresearchgate.net The proposed mechanism involves the coordination of two 2-aminophenol (B121084) molecules to the copper center, followed by oxidative dehydrogenation to form the phenoxazinone product. researchgate.net The catalytic efficiency of these mimics can be remarkably high, with some complexes exhibiting turnover numbers significantly greater than previously reported models. researchgate.net

Table 2: Catalytic Activity of a Mononuclear Cu(II) Complex as a Phenoxazinone Synthase Mimic

SubstrateTurnover Number (kcat, h⁻¹)Source
o-aminophenol1077 rsc.org

This table highlights the high efficiency of a related copper complex in mimicking phenoxazinone synthase.

Investigations into Electron Transfer Mechanisms in Bio-inspired Systems

The study of electron transfer processes in bio-inspired copper systems is crucial for understanding the fundamental principles governing the reactivity of metalloenzymes. Copper(II) complexes of salicylic (B10762653) acid have been investigated for their ability to participate in electron transfer reactions, which is a key aspect of their potential biological activity. acs.org The interaction of these complexes with other molecules can facilitate electron transfer, leading to processes like the cleavage of DNA. acs.org

Catalytic Activity in Organic Transformations

Beyond biomimicry, this compound is a promising catalyst for a variety of organic transformations, particularly aerobic oxidation reactions. The use of molecular oxygen as the terminal oxidant makes these processes environmentally benign. researchgate.net

Aerobic Oxidation of Alcohols and Other Organic Substrates

Copper complexes are effective catalysts for the aerobic oxidation of alcohols to aldehydes, ketones, and carboxylic acids. researchgate.netrsc.org The catalytic cycle for alcohol oxidation often involves the formation of a copper(II)-alkoxide intermediate. nih.gov This can be followed by a hydrogen atom abstraction or a β-hydride elimination step to yield the carbonyl product and a reduced copper(I) species. The copper(I) catalyst is then reoxidized by O₂ to complete the cycle. nih.gov The presence of co-catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can significantly enhance the efficiency of these systems. nih.govresearchgate.net

The versatility of copper catalysts extends to the oxidation of a wide range of other organic substrates, including phenols, alkanes, and benzylic compounds. nih.govacs.org The mechanism of these oxidations often involves radical pathways initiated by the interaction of the substrate with the copper catalyst and molecular oxygen. acs.org

Table 3: Examples of Copper-Catalyzed Aerobic Oxidation of Alcohols

Catalyst SystemSubstrateProductOxidantSource
(bpy)CuI/TEMPO/NMIBenzyl alcoholBenzaldehydeAir nih.gov
Cu(I)/amine/pyridinePrimary alcoholsAldehydesO₂ nih.gov
Cu(NO₃)₂/TEMPO/KHSO₄Primary alcoholsCarboxylic acidsO₂ rsc.org

This table showcases the application of various copper-based systems in the aerobic oxidation of alcohols, providing context for the potential applications of this compound.

Exploration of Substrate Specificity and Catalytic Efficiency

The catalytic prowess of this compound and related copper(II) salicylate complexes has been a subject of significant research interest, particularly in oxidation reactions. These complexes have demonstrated notable efficiency in the hydroxylation of phenolic substrates, a process of considerable industrial and environmental importance.

Studies on copper(II) salicylaldiminato complexes, which share structural and electronic similarities with this compound, have provided valuable insights into substrate specificity. These catalysts have shown a high degree of selectivity for the formation of catechol over hydroquinone (B1673460) during the hydroxylation of phenol (B47542). This selectivity is a critical aspect of catalytic efficiency, as it dictates the purity of the desired product and minimizes the need for complex separation processes. The catalytic activity of these systems is influenced by reaction conditions such as pH, with optimal performance observed within a specific pH range, typically between 3 and 6.

The efficiency of these copper complexes as catalysts is often evaluated by their turnover number, which quantifies the number of substrate molecules a single catalyst molecule can convert before becoming inactivated. For instance, in the oxidation of benzene (B151609) to phenol and quinone, copper-based catalysts have demonstrated high turnover numbers, indicating their robustness and potential for practical applications.

Mechanistic Insights into Catalytic Cycles and Intermediate Formation

The catalytic cycle of copper-mediated hydroxylation reactions is believed to involve the formation of highly reactive copper-oxygen intermediates. While the precise mechanism for this compound is a subject of ongoing investigation, studies on related copper complexes provide a plausible framework.

A proposed general mechanism involves the following key steps:

Formation of a Cu(I) species: The catalytic cycle is often initiated by the reduction of the Cu(II) center to Cu(I).

Activation of Oxidant: The Cu(I) species then reacts with an oxidant, such as O2 or H2O2, to form a copper-oxygen intermediate. These intermediates can exist in various forms, including copper-hydroperoxo ([Cu(II)-OOH]), copper-oxo ([Cu(III)=O]), or copper-oxyl ([Cu(II)-O•]) species.

Substrate Oxidation: The highly reactive copper-oxygen intermediate attacks the substrate, in this case, an aromatic ring, leading to hydroxylation.

Product Release and Catalyst Regeneration: Following the hydroxylation step, the product is released, and the copper catalyst is regenerated to its initial Cu(II) state, ready to begin a new cycle.

The formation of these copper-oxygen intermediates is a critical step in the catalytic process. Theoretical and experimental studies on various copper complexes have provided evidence for their existence and reactivity. For example, in some systems, a reactive copper-oxo or copper-hydroxo intermediate, stabilized by the ligand framework, is suggested to be the key oxidizing species. The stability and reactivity of these intermediates are influenced by the electronic properties of the ligands coordinated to the copper center. The salicylate ligand in this compound, with its specific electronic and steric characteristics, is expected to play a significant role in modulating the properties of these transient species.

Interaction with Biological Macromolecules (e.g., DNA)

DNA Binding Studies and Interaction Modes (e.g., Intercalation)

Copper(II) salicylate complexes, including this compound, have been shown to interact with DNA, a property that underpins their potential biological activities. The primary modes of non-covalent interaction are typically intercalation, groove binding, or a combination of both.

Intercalation involves the insertion of a planar part of the molecule, in this case, the aromatic salicylate ligand, between the base pairs of the DNA double helix. This mode of binding is often characterized by significant changes in the spectroscopic properties of the complex and the DNA, such as hypochromism in UV-Vis absorption spectra and an increase in the viscosity of the DNA solution. The presence of planar aromatic ligands, such as 1,10-phenanthroline, as co-ligands in ternary copper salicylate complexes can significantly enhance the propensity for intercalation. mdpi.com

Groove binding , on the other hand, involves the complex fitting into the minor or major groove of the DNA helix. This interaction is generally weaker than intercalation and results in less pronounced changes in the physical properties of the DNA.

Studies on various copper(II) complexes with salicylaldehyde (B1680747) derivatives have suggested that intercalation is a plausible mode of interaction with calf-thymus DNA (CT-DNA). researchgate.net The binding affinity of these complexes to DNA can be quantified by determining their binding constants (Kb).

Complex Type Proposed DNA Interaction Mode Supporting Evidence
Copper(II) Salicylate ComplexesIntercalation and/or Groove BindingSpectroscopic changes (UV-Vis), viscosity measurements
Ternary Copper(II) Salicylate-Phenanthroline ComplexesEnhanced IntercalationPlanar phenanthroline ligand facilitates insertion between DNA base pairs mdpi.com

Chemical Nuclease Activity and Proposed Cleavage Mechanisms

A significant consequence of the interaction between copper salicylate complexes and DNA is the ability of these complexes to induce DNA cleavage. This "chemical nuclease" activity is of great interest due to its potential applications in biotechnology and medicine.

The cleavage of DNA by these complexes is often dependent on the presence of a co-reductant, such as ascorbate (B8700270) or glutathione, and an oxidant, typically molecular oxygen or hydrogen peroxide. The proposed mechanism involves the reduction of the Cu(II) center to Cu(I) by the co-reductant. The resulting Cu(I) species can then react with O2 or H2O2 to generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which is a powerful oxidizing agent capable of cleaving the phosphodiester backbone of DNA. mdpi.com

The general steps of the proposed oxidative cleavage mechanism are:

Binding to DNA: The copper complex first binds to the DNA molecule.

Reduction of Cu(II) to Cu(I): A reducing agent present in the cellular environment reduces the copper center.

Generation of ROS: The Cu(I)-DNA adduct reacts with molecular oxygen or hydrogen peroxide to produce ROS in close proximity to the DNA strand.

DNA Strand Scission: The generated ROS, particularly the hydroxyl radical, attacks the deoxyribose sugar or the nucleotide bases, leading to single-strand or double-strand breaks.

The efficiency of DNA cleavage can be influenced by the specific ligands coordinated to the copper ion. For instance, ternary copper complexes containing salicylate and a nitrogen donor ligand like neocuproine (B1678164) have demonstrated nuclease activity, even in the absence of an external activating agent, suggesting a direct role of the complex in the cleavage process. mdpi.com The presence of hydrogen peroxide, however, significantly enhances this activity. mdpi.com

Mechanistic Studies of Observed Biological Activities (excluding clinical applications)

Antioxidant Mechanisms and Radical Scavenging Properties

This compound and related copper salicylate complexes exhibit significant antioxidant properties, which are primarily attributed to their ability to mimic the function of the enzyme superoxide (B77818) dismutase (SOD). acs.org SODs are metalloenzymes that play a crucial role in cellular defense against oxidative stress by catalyzing the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).

The SOD mimetic activity of copper salicylate complexes involves a catalytic cycle where the copper center alternates between its Cu(II) and Cu(I) oxidation states:

Reduction: Cu(II)-salicylate + O2•− → Cu(I)-salicylate + O2

Oxidation: Cu(I)-salicylate + O2•− + 2H+ → Cu(II)-salicylate + H2O2

Through this mechanism, the complex effectively scavenges the harmful superoxide radical, converting it into less reactive species. The efficiency of this process is dependent on the redox potential of the Cu(II)/Cu(I) couple, which is modulated by the salicylate ligand.

Antioxidant Mechanism Description Key Species Involved
Superoxide Dismutase (SOD) Mimetic ActivityCatalytic dismutation of superoxide radicals. acs.orgCu(II)/Cu(I) redox couple, O2•−
Radical ScavengingDirect quenching of free radicals by the complex.Salicylate ligand (phenolic group), various free radicals

Insights into Anti-inflammatory Pathways at the Molecular Level

The anti-inflammatory properties of copper(II) salicylate complexes, including this compound, are a subject of significant scientific interest. Research suggests that the therapeutic effects of these compounds are often more potent than those of the parent salicylic acid ligand. birzeit.eduresearchgate.net The mechanism is believed to be multifactorial, involving the synergistic action of both the copper ion and the salicylate moiety. Endogenous copper is known to be involved in tissue repair and anti-inflammatory processes. nih.gov

Studies on animal models have demonstrated that copper salicylate can significantly reduce inflammation and exhibit analgesic properties. nih.gov The mechanism appears to involve a direct analgesic effect as well as an indirect effect through the reduction of inflammatory hyperalgesia. nih.gov At the molecular level, one of the key pathways is believed to be related to the superoxide dismutase (SOD) mimetic activity of copper complexes. mdpi.comacs.org By scavenging superoxide radicals, these complexes can mitigate oxidative stress, which is a major contributor to inflammation. The presence of the salicylate ligand is crucial, as derivatives of salicylic acid within the coordination sphere of copper are primarily responsible for this radical-scavenging activity. mdpi.com Dinuclear copper(II) salicylates, in particular, are noted for their anti-inflammatory activity, suggesting that the structural arrangement of the complex plays a vital role in its biological function. researchgate.net

Mechanistic Aspects of Anticancer, Antimicrobial, and Antiviral Activity (e.g., through cytotoxicity assays on cell lines, enzyme inhibition)

Copper(II) salicylate complexes have emerged as a promising class of non-platinum-based anticancer agents, often exhibiting greater efficacy and novel mechanisms of action that can overcome drug resistance. nih.govunipa.it The primary anticancer mechanism is frequently attributed to the generation of intracellular reactive oxygen species (ROS). nih.gov This process involves the reduction of Cu(II) to Cu(I), which catalyzes the production of ROS, leading to significant oxidative stress within cancer cells. This oxidative assault damages cellular components, including DNA, and triggers apoptotic cell death pathways. nih.gov

A notable example, a copper (II) complex incorporating both salicylate and phenanthroline ligands, demonstrated potent cytotoxicity against colorectal cancer (CRC) cell lines, including those resistant to the conventional chemotherapeutic agent oxaliplatin. nih.gov Mechanistic studies revealed that this complex induces apoptosis through ROS generation, leading to mitochondrial depolarization and the downregulation of anti-apoptotic pathways like JAK2/STAT5. nih.gov

Furthermore, many copper complexes show a strong affinity for DNA. mdpi.com They can interact with DNA through intercalation, where the complex inserts itself between the base pairs of the DNA helix. This interaction can disrupt DNA replication and transcription processes, ultimately leading to cell death. The presence of planar ligands, such as 1,10-phenanthroline, alongside the salicylate, significantly enhances the DNA binding capability of the complex. mdpi.com The antimicrobial activity of these compounds is also linked to these mechanisms, particularly ROS generation and DNA interaction, which are detrimental to bacterial cells. mdpi.com

The following table summarizes the cytotoxic activity of a representative copper(II) salicylate complex compared to a standard chemotherapeutic drug on human colorectal cancer cell lines.

CompoundCell LineIC₅₀ at 48h (µM)IC₅₀ at 72h (µM)
Copper(II) salicylate phenanthroline [Cu(sal)(phen)]SW480 (Oxaliplatin-resistant)4.283.48
Oxaliplatin (Oxa)SW480 (Oxaliplatin-resistant)>10066.55

Data sourced from reference nih.gov. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Role in Functional Materials Science

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and related copper salicylate units are valuable building blocks in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The salicylate ligand is a versatile linker, possessing both carboxylate and hydroxyl groups that can coordinate to metal centers in various modes, facilitating the construction of diverse and novel architectures. oup.com It can act as a chelating and/or metal-bridging ligand, connecting multiple copper centers to form extended one-, two-, or three-dimensional networks. researchgate.netoup.com

The synthesis of these materials often employs methods such as hydrothermal reactions or the slow diffusion of reactant solutions. oup.com For instance, a two-dimensional (2D) coordination polymer has been successfully synthesized by the slow diffusion of a methanol (B129727) solution containing a copper(II) salt and salicylic acid into an aqueous solution of a secondary linker like pyrazine. oup.com In the resulting structure, each salicylate ligand was found to connect three distinct copper centers, forming a robust 2D network. oup.com The choice of solvents, temperature, and ancillary ligands can influence the final structure and dimensionality of the resulting polymer, demonstrating the tunability of these systems. birzeit.edu The hydroxyl group of the salicylate ligand can also participate in hydrogen bonding, further stabilizing the structure and influencing the packing of the polymeric chains or layers. researchgate.net

Exploration of Tunable Magnetic Materials Based on Copper(II) Salicylate Units

The magnetic properties of materials derived from copper(II) salicylate units are a field of active research, driven by the potential to create materials with tunable magnetic behaviors. The magnetic properties of these coordination compounds are highly dependent on their molecular structure, particularly the distance and bridging environment between paramagnetic Cu(II) centers. acs.orgresearchgate.net

Many copper(II) carboxylate complexes, such as copper(II) acetate, form dimeric structures with very short Cu-Cu distances, leading to strong antiferromagnetic coupling and subnormal magnetic moments at room temperature. acs.orgresearchgate.net This phenomenon occurs when the magnetic moments of adjacent copper ions align in opposite directions, partially canceling each other out. In contrast, Copper(II) salicylate tetrahydrate presents an interesting case where it exhibits a subnormal magnetic moment despite the absence of closely paired copper atoms in its crystal structure. acs.org This suggests that the superexchange interactions, mediated by the bridging salicylate ligands, can effectively propagate magnetic coupling over larger distances.

By modifying the ligands and the coordination geometry around the copper centers, it is possible to tune the strength of these magnetic interactions. For example, in binuclear complexes, the nature of the bridging atoms—such as phenoxide oxygen versus other atoms—can significantly alter the strength of the antiferromagnetic exchange. researchgate.net This ability to control magnetic properties through synthetic design makes copper(II) salicylate-based coordination polymers promising candidates for the development of novel magnetic materials.

Future Directions and Emerging Research Avenues for Hydroxy 2 Hydroxybenzoato O1,o2 Copper

Development of Novel Synthetic Strategies for Tailored Structural Isomers and Derivatives

The future synthesis of Hydroxy(2-hydroxybenzoato-O1,O2)copper and its analogues is moving beyond conventional batch syntheses towards more sophisticated methods that offer precise control over the final product's structure and properties. The development of novel synthetic strategies is crucial for producing tailored structural isomers and derivatives with specific functionalities. Research is anticipated to focus on methods like hydrothermal and solvothermal synthesis, which can yield crystalline structures such as metal-organic frameworks (MOFs) by reacting metal salts with organic linkers under controlled temperature and pressure. researchgate.net

Another promising direction is the use of sonochemical and microwave-assisted syntheses. These techniques can accelerate reaction rates and lead to the formation of unique nanostructures with high catalytic activity. The goal is to create a library of derivatives by systematically modifying the salicylate (B1505791) ligand with various functional groups or by introducing different ancillary ligands to the copper center. mdpi.commdpi.com This would allow for fine-tuning the electronic and steric properties of the complex, thereby influencing its reactivity and selectivity in catalytic applications.

Table 1: Comparison of Synthetic Strategies for Copper Salicylate Derivatives

Synthesis Method Key Advantages Potential Outcomes for this compound
Hydrothermal/Solvothermal High crystallinity, control over morphology Formation of porous MOFs, stable coordination polymers. researchgate.net
Microwave-Assisted Rapid heating, shorter reaction times Efficient synthesis of derivatives, potential for novel phases.
Sonochemical Formation of nanoparticles, enhanced reactivity Synthesis of nano-catalysts with high surface area.
One-Pot Synthesis Simplicity, efficiency, reduced waste Streamlined production of dinuclear or mixed-ligand complexes. researchgate.net

In-depth Spectroscopic Probing of Reactive Intermediates in Catalytic Cycles

Understanding the mechanism of catalytic reactions involving this compound requires the direct observation and characterization of transient reactive intermediates. Future research will heavily rely on advanced spectroscopic techniques to probe these short-lived species. Techniques such as stopped-flow UV-Vis spectroscopy can be employed to monitor rapid changes in the electronic environment of the copper center during catalysis. nih.govsemanticscholar.org

Cryospray ionization mass spectrometry (CSI-MS) and electron paramagnetic resonance (EPR) spectroscopy are powerful tools for identifying and characterizing copper-oxygen species, which are often proposed as key intermediates in oxidation reactions. nih.govnih.gov By studying the catalytic cycle in real-time, researchers can gain mechanistic insights that are crucial for designing more efficient and selective catalysts. For instance, identifying a bis(μ-hydroxo)dicopper(II) intermediate could clarify the pathway of oxygen activation and substrate oxidation. nih.gov These experimental observations provide essential data for validation of computational models.

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying metal complexes. researchgate.net Future research will leverage advanced computational modeling to move from explanation to prediction. DFT calculations can be used to optimize the geometry of this compound and its derivatives, providing excellent agreement with experimental data from single-crystal X-ray diffraction. tandfonline.comtandfonline.com

Beyond structural confirmation, computational models will be used to predict the catalytic activity of hypothetical derivatives before their synthesis, saving significant experimental effort. By calculating reaction pathways and activation energies, researchers can screen potential catalysts in silico. ntu.edu.sg Natural Bond Orbital (NBO) analysis can elucidate the nature of the coordination bonds, revealing the extent of covalent and ionic character in the metal-ligand interactions. ntu.edu.sg The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the electronic properties and reactivity of the complexes. tandfonline.com These predictive capabilities will accelerate the discovery of new catalysts for specific chemical transformations.

Table 2: Applications of Computational Modeling in Studying Copper Salicylate Complexes

Computational Method Application Insights Gained
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation Accurate prediction of bond lengths/angles, understanding of HOMO-LUMO gaps. researchgate.nettandfonline.com
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis spectra Assignment of electronic transitions.
Natural Bond Orbital (NBO) Analysis Analysis of metal-ligand bonding Elucidation of donor-acceptor interactions and bond character. ntu.edu.sg
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments Simulating catalytic activity within a larger framework (e.g., a protein or MOF).

Exploration of New Catalytic Transformations and Substrate Scope

While copper salicylate complexes are known to catalyze certain oxidation reactions, such as the oxidation of phenols and catechols, there is a vast, unexplored landscape of potential catalytic applications. researchgate.netznaturforsch.com A major future research direction will be to investigate the activity of this compound in a wider range of organic transformations.

Promising areas include copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, which are fundamental for synthesizing triazoles for various applications. mdpi.commdpi.com Other potential applications include C-H activation, cross-coupling reactions, and asymmetric catalysis, where the development of chiral derivatives could lead to enantioselective transformations. Furthermore, expanding the substrate scope for known reactions is crucial. researchgate.net For example, testing the efficacy of the complex in oxidizing a broader range of substituted phenols or other aromatic compounds could reveal new synthetic utilities.

Design of Hybrid Materials Incorporating this compound for Synergistic Applications

The incorporation of this compound into larger, multifunctional materials is a key strategy for enhancing its utility. The design of hybrid materials aims to combine the catalytic or other functional properties of the copper complex with the structural and chemical advantages of a support material. A primary focus is the development of Metal-Organic Frameworks (MOFs), where the salicylate ligand could act as the organic linker to create porous, crystalline structures with accessible copper active sites. mdpi.comnih.gov

Such Cu-salicylate MOFs could function as highly efficient and recyclable heterogeneous catalysts. mdpi.com Another approach is to encapsulate or graft the complex onto supports like polymers, silica, or chitosan. researchgate.net These hybrid materials could find applications not only in catalysis but also in areas like biosensing or the controlled release of bioactive molecules, leveraging the inherent properties of both the copper complex and the support matrix. nih.govnih.gov

Fundamental Investigations into Structure-Activity Relationships for Targeted Functions

A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is fundamental to designing complexes for specific purposes. rsc.org This involves synthesizing a series of structurally related compounds and quantitatively correlating their structural features with their functional performance. nih.gov

For catalytic applications, SAR studies would involve examining how substituents on the salicylate ring (e.g., electron-donating or electron-withdrawing groups) affect the catalytic turnover frequency and selectivity. nih.gov The coordination geometry around the copper ion, which can be modulated by ancillary ligands, is also a critical factor influencing reactivity. nih.govresearchgate.net By establishing clear SARs, researchers can develop a predictive framework for designing new copper salicylate complexes with optimized activity for targeted functions, whether in catalysis, materials science, or bioinorganic chemistry.

Q & A

Q. What are the established synthetic methods for Hydroxy(2-hydroxybenzoato-O1,O2)copper, and how can reaction conditions be optimized?

this compound is typically synthesized via controlled hydrolysis of copper(II) salts (e.g., Cu(NO₃)₂ or CuSO₄) with salicylic acid derivatives under alkaline conditions. Key parameters include:

  • pH control (pH 6–8) to prevent excessive hydrolysis and ensure ligand coordination.
  • Temperature : Refluxing at 60–80°C enhances reaction kinetics and crystallinity.
  • Stoichiometry : A 1:2 molar ratio of Cu²⁺ to salicylate ligand ensures proper complex formation, as confirmed by elemental analysis and FTIR .
  • Purification : Recrystallization from ethanol-water mixtures removes unreacted ligands.

Q. How can spectroscopic techniques (e.g., IR, Raman) characterize the coordination environment of this compound?

  • FTIR : Look for characteristic bands:
    • Broad O–H stretch (~3450 cm⁻¹) from the hydroxyl group.
    • Asymmetric/symmetric carboxylate stretches (1540–1600 cm⁻¹ and 1380–1450 cm⁻¹) indicating bidentate coordination of salicylate .
  • Raman : Peaks at 300–400 cm⁻¹ correspond to Cu–O vibrational modes.
  • UV-Vis : d-d transitions (~600–800 nm) confirm octahedral geometry. Compare with reference spectra for copper(II) complexes .

Advanced Research Questions

Q. What advanced structural analysis techniques resolve ambiguities in the coordination geometry of this compound?

Conflicting spectroscopic and crystallographic data (e.g., IR suggesting bidentate vs. XRD showing tridentate binding) can be resolved using:

  • Single-crystal XRD : Determines precise bond lengths and angles (e.g., Cu–O distances ~1.95–2.05 Å).
  • EXAFS : Probes local Cu coordination environment, distinguishing between monomeric and polymeric structures.
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with structural motifs (e.g., dehydration steps indicate lattice water) .

Q. How does this compound perform in electrochemical sensing applications?

Copper-salicylate complexes can serve as precursors for metal-organic frameworks (MOFs) used in H₂O₂ detection. Example methodology:

  • MOF Fabrication : Hydrothermal synthesis with the copper complex and organic linkers (e.g., 2,6-pyridinedicarboxylic acid) creates 2D/3D frameworks.
  • Electrochemical Testing : Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) shows redox peaks at –0.2 V (Cu²⁺/Cu⁺) and +0.3 V (H₂O₂ oxidation). Sensitivity is enhanced by optimizing ligand-to-metal ratios .

Q. How can researchers address discrepancies in solubility data reported for this compound?

Conflicting solubility values (e.g., 5 g/100 mL in water vs. higher solubility in ethanol) may arise from:

  • Hydration state : Anhydrous vs. trihydrate forms (verify via TGA).
  • pH effects : Solubility increases under acidic conditions due to ligand protonation.
  • Experimental validation : Reproduce conditions (e.g., 20°C, inert atmosphere) and use ICP-OES to quantify dissolved Cu²⁺ .

Methodological and Analytical Considerations

Q. What gravimetric or spectrophotometric methods quantify copper content in this complex?

  • Gravimetric : Precipitate Cu²⁺ with 2-hydroxy-4-methoxybenzophenone oxime (HMBO) at pH 2.5–9.0. The 1:2 (Cu:HMBO) complex is filtered, dried, and weighed .
  • Spectrophotometric : Measure absorbance at 450 nm (λmax for Cu-HMBO complex). Calibrate with standards (0–31.75 ppm Cu²⁺) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Classification : Follow EU CLP guidelines (H410: Toxic to aquatic life; H302: Harmful if swallowed).
  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Waste disposal : Neutralize acidic residues before disposal; collect Cu-containing waste for recycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.